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Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzyl cyanide

Cat. No.: B1336772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Bromo-2-fluorobenzyl
cyanide (CAS No. 114897-91-5), a key intermediate in the fields of medicinal chemistry and

organic synthesis. This guide details its chemical and physical properties, synthesis protocols,

reactivity, and applications, with a focus on its role in drug development.

Compound Overview
4-Bromo-2-fluorobenzyl cyanide, with the IUPAC name 2-(4-bromo-2-

fluorophenyl)acetonitrile, is a halogenated aromatic nitrile.[1] Its molecular structure features a

benzene ring substituted with a bromine atom, a fluorine atom, and a cyanomethyl (-CH₂CN)

group.[2] This unique combination of functional groups makes it a versatile building block for

creating more complex molecular architectures.[1][2] The presence of both bromine and

fluorine significantly influences its chemical reactivity and biological activity compared to similar

compounds, enhancing its utility in targeted organic synthesis and pharmaceutical research.[2]

At room temperature, it exists as a white to beige crystalline powder.[2]

Physicochemical and Spectroscopic Data
The key physical and chemical properties of 4-Bromo-2-fluorobenzyl cyanide are

summarized below.

Physical and Chemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1336772?utm_src=pdf-interest
https://www.benchchem.com/product/b1336772?utm_src=pdf-body
https://www.benchchem.com/product/b1336772?utm_src=pdf-body
https://www.benchchem.com/product/b1336772?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/sourcing-2-4-bromo-2-fluorophenylacetonitrile-buyers-guide-rk
https://www.smolecule.com/products/s760606
https://www.nbinno.com/article/pharmaceutical-intermediates/sourcing-2-4-bromo-2-fluorophenylacetonitrile-buyers-guide-rk
https://www.smolecule.com/products/s760606
https://www.smolecule.com/products/s760606
https://www.smolecule.com/products/s760606
https://www.benchchem.com/product/b1336772?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 114897-91-5 [2]

Molecular Formula C₈H₅BrFN [2][3]

Molecular Weight 214.03 g/mol [2]

IUPAC Name
2-(4-bromo-2-

fluorophenyl)acetonitrile
[2]

Appearance
White to beige crystalline

powder
[2]

Melting Point 52.8 °C to 53.0 °C [2][4]

Purity Typically ≥97% or ≥98% [1][5]

Topological Polar Surface Area 23.8 Å² [3]

XLogP3-AA 2.4 [3]

Hydrogen Bond Donors 0 [3]

Hydrogen Bond Acceptors 2 [3]

Rotatable Bonds 1 [3]

Spectroscopic Analysis
While specific experimental spectra for 4-Bromo-2-fluorobenzyl cyanide are not widely

published, the expected spectral characteristics can be predicted based on its structure and

data from analogous compounds.

¹H NMR: The spectrum is expected to show signals for the aromatic protons in the 7.0-7.6

ppm range, with splitting patterns influenced by fluorine and bromine substitution. A singlet,

representing the two protons of the benzylic methylene (-CH₂) group, would likely appear

around 4.3-4.5 ppm.[6]

¹³C NMR: The spectrum would display eight distinct carbon signals. The nitrile carbon (-C≡N)

is expected in the 115-120 ppm region.[7][8] The benzylic carbon (-CH₂) signal would appear
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further upfield, while the six aromatic carbons would be observed in the 110-140 ppm range,

with their shifts influenced by the electronegative halogen substituents.[7][8]

Infrared (IR) Spectroscopy: An authentic IR spectrum would show a sharp, characteristic

absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.[4] Other significant

peaks would include C-H stretching for the aromatic and aliphatic groups, C=C stretching for

the aromatic ring, and absorptions corresponding to the C-F and C-Br bonds.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an

M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a

compound containing one bromine atom.

Synthesis and Experimental Protocols
The synthesis of 4-Bromo-2-fluorobenzyl cyanide is typically achieved via a multi-step

process starting from a substituted toluene.[2] A common and effective route involves the

radical bromination of 4-bromo-2-fluorotoluene to form the benzyl bromide intermediate,

followed by a nucleophilic substitution with a cyanide salt.

Caption: General two-step synthesis workflow for 4-Bromo-2-fluorobenzyl cyanide.

Experimental Protocol: Synthesis of 4-Bromo-2-
fluorobenzyl bromide (Intermediate)
This protocol is adapted from a general procedure for the bromination of 2-fluoro-4-

bromotoluene.[6]

Reaction Setup: To a solution of 4-bromo-2-fluorotoluene (1.0 g, 5.04 mmol) in carbon

tetrachloride (CCl₄, 10 mL), add N-bromosuccinimide (NBS, 1.07 g, 6.05 mmol) and

azobisisobutyronitrile (AIBN, 83 mg, 0.50 mmol) as the radical initiator.

Reaction Execution: Heat the reaction mixture to reflux (approximately 100 °C) and maintain

for 13 hours.

Work-up: After the reaction is complete, cool the mixture to room temperature. Collect the

resulting solid (succinimide) by filtration.
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Extraction: Extract the filtrate multiple times with carbon tetrachloride and water. Combine

the organic layers.

Drying and Concentration: Dry the combined organic layer with anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to yield the crude product.

Purification: The resulting 4-bromo-1-(bromomethyl)-2-fluorobenzene (4-Bromo-2-

fluorobenzyl bromide) can be used in the next step, often without further purification. An

expected yield is approximately 89%.[6]

Representative Protocol: Synthesis of 4-Bromo-2-
fluorobenzyl cyanide
This representative protocol is based on standard methods for the cyanation of benzyl halides.

[9]

Reaction Setup: In a round-bottom flask, dissolve the 4-Bromo-2-fluorobenzyl bromide

intermediate (e.g., 4.47 mmol) in a mixture of ethanol and water.

Reaction Execution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (a slight

molar excess) to the solution. Heat the mixture to reflux and stir for several hours, monitoring

the reaction progress by TLC.

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract

with an organic solvent such as ethyl acetate or dichloromethane.

Washing and Drying: Wash the combined organic extracts with water and brine, then dry

over anhydrous magnesium sulfate or sodium sulfate.

Purification: Remove the solvent under reduced pressure. The crude product can be purified

by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield pure 4-
Bromo-2-fluorobenzyl cyanide as a crystalline solid.

Chemical Reactivity
4-Bromo-2-fluorobenzyl cyanide can undergo several types of reactions, making it a versatile

synthetic intermediate.[2]
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Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by various

nucleophiles, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig).[2]

Hydrolysis of the Nitrile: The cyanide group can be hydrolyzed under acidic or basic

conditions to yield the corresponding carboxylic acid (4-bromo-2-fluorophenylacetic acid) or

amide.[2]

Reduction of the Nitrile: The nitrile group can be reduced using agents like lithium aluminum

hydride (LiAlH₄) or catalytic hydrogenation to form the corresponding primary amine (2-(4-

bromo-2-fluorophenyl)ethanamine).[2]

4-Bromo-2-fluorobenzyl cyanide

Nucleophilic Substitution
(at Ar-Br)

 e.g., ArB(OH)2
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Nitrile Hydrolysis

 H3O+ or OH-
 Heat 

Nitrile Reduction

 1. LiAlH4
 2. H2O 

Coupling Products
(e.g., Biaryls) 4-Bromo-2-fluorophenylacetic acid 2-(4-Bromo-2-fluorophenyl)ethanamine

Click to download full resolution via product page

Caption: Key chemical transformations of 4-Bromo-2-fluorobenzyl cyanide.

Applications in Drug Development and Research
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The primary application of 4-Bromo-2-fluorobenzyl cyanide is as a key intermediate in the

synthesis of pharmaceuticals and other complex organic molecules.[1][2]

Pharmaceutical Intermediate: Its structure is a valuable scaffold in medicinal chemistry.[2]

For instance, the 4-bromo-2-fluorobenzyl moiety is found in potent aldose reductase

inhibitors (ARIs), which have been investigated for treating diabetic complications.[3]

Organic Synthesis: It serves as a versatile building block, allowing for the introduction of the

4-bromo-2-fluorophenylacetonitrile group into larger molecules.[2] The distinct reactivity of its

functional groups can be exploited in sequential reactions to build molecular complexity.

Material Science: Due to its halogen substitutions, there is potential for its use in developing

new materials with specific electronic or optical properties.[2] A structurally related

compound, 4-fluorobenzyl cyanide, has been investigated as a solvent in lithium-ion

batteries to improve interfacial kinetics.[10]

4-Bromo-2-fluorobenzyl
cyanide
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Caption: Role as a foundational building block in complex molecule synthesis.

Safety and Handling
4-Bromo-2-fluorobenzyl cyanide is classified as a hazardous substance and must be

handled with appropriate safety precautions in a laboratory setting.[2]

Hazard Identification
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Hazard Statement Description GHS Class

H301/H302 Toxic or Harmful if swallowed Acute toxicity, oral

H311/H312
Toxic or Harmful in contact with

skin
Acute toxicity, dermal

H331/H332 Toxic or Harmful if inhaled Acute toxicity, inhalation

H315 Causes skin irritation Skin corrosion/irritation

H319 Causes serious eye irritation Serious eye damage/irritation

H335 May cause respiratory irritation Specific target organ toxicity

(Source: Combined data from various supplier safety data sheets)

Recommended Handling Procedures
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[11]

Personal Protective Equipment (PPE): Wear protective gloves (impervious), safety goggles

or a face shield, and protective clothing.[11]

Handling: Avoid breathing dust, vapor, or mist.[11] Avoid contact with skin and eyes. Wash

hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.

Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] Keep locked

up.

Spills: In case of a spill, evacuate the area. Sweep up the material, avoiding dust formation,

and place it in a suitable container for disposal.[9]

Conclusion
4-Bromo-2-fluorobenzyl cyanide is a strategically important chemical intermediate with

significant applications in pharmaceutical research and broader organic synthesis. Its unique

pattern of halogen substitution provides a valuable platform for constructing complex,

biologically active molecules. Researchers and drug development professionals can leverage
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its defined reactivity and physicochemical properties, provided that all handling and synthesis

are conducted with strict adherence to safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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